molecular formula C6H12ClNO2S B2818638 Methyl thiomorpholine-3-carboxylate hydrochloride CAS No. 86287-91-4

Methyl thiomorpholine-3-carboxylate hydrochloride

Cat. No.: B2818638
CAS No.: 86287-91-4
M. Wt: 197.68
InChI Key: YXULPERBPAAXHZ-UHFFFAOYSA-N
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Description

Methyl thiomorpholine-3-carboxylate hydrochloride is a thiomorpholine derivative featuring a methyl ester group at the 3-position of the heterocyclic ring and a hydrochloride salt. Thiomorpholine, a sulfur-containing six-membered ring analogous to morpholine, exhibits unique electronic and steric properties due to the thioether (-S-) linkage.

Properties

IUPAC Name

methyl thiomorpholine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXULPERBPAAXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86287-91-4
Record name methyl thiomorpholine-3-carboxylate hydrochloride
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Preparation Methods

The synthesis of thiomorpholine-3-carboxylic acid methyl ester hydrochloride typically involves organic synthesis techniques. One common method is the reaction of thiomorpholine-3-carboxylic acid methyl ester with hydrochloric acid . The reaction conditions and substrates are specifically designed to achieve high purity and yield.

Chemical Reactions Analysis

Methyl thiomorpholine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anti-Parkinsonian Effects
Research indicates that derivatives of methyl thiomorpholine-3-carboxylate are being explored for their potential use in treating neurological disorders, including depression and Parkinson's disease. For instance, the compound has been studied for its role as a precursor in synthesizing selegiline, a well-known monoamine oxidase inhibitor used in Parkinson's therapy . The structural similarity allows for modifications that could enhance efficacy or reduce side effects.

Case Study: Synthesis of Selegiline Derivatives
A study demonstrated the synthesis of various selegiline derivatives from methyl thiomorpholine-3-carboxylate hydrochloride. These derivatives exhibited improved pharmacological profiles compared to traditional selegiline formulations . The research highlighted the importance of this compound in developing new therapeutic agents with enhanced bioavailability.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Applications in Synthesis

  • Formation of Thiomorpholine Derivatives : The compound can be used to synthesize other thiomorpholine derivatives, which have applications in pharmaceuticals and agrochemicals.
  • Carbon Chain Elongation : It acts as a nucleophile in reactions that extend carbon chains, facilitating the synthesis of larger, more complex organic molecules.

Agrochemical Applications

There is emerging interest in using this compound in developing agrochemicals. Its derivatives have shown potential as insecticides and herbicides due to their biological activity against pests.

Research Findings
Studies have indicated that certain derivatives possess significant insecticidal properties, making them candidates for further development as environmentally friendly pesticides . This application could lead to safer alternatives to conventional chemical pesticides.

Biochemical Research

The compound has also been utilized in biochemical research, particularly concerning enzyme inhibition studies. Its role as an inhibitor can provide insights into enzyme mechanisms and potential therapeutic targets.

Enzyme Inhibition Studies
Research has demonstrated that methyl thiomorpholine-3-carboxylate can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug design targeting metabolic disorders .

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryPrecursor for antidepressant and anti-Parkinsonian drugsSynthesis of selegiline derivatives with improved profiles
Organic SynthesisBuilding block for creating complex organic moleculesUsed for carbon chain elongation and derivative formation
Agrochemical ApplicationsPotential use as insecticides/herbicidesSignificant insecticidal properties observed
Biochemical ResearchEnzyme inhibition studiesInsights into enzyme mechanisms and therapeutic targets

Mechanism of Action

The mechanism of action of thiomorpholine-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Presumed to be C₆H₁₂ClNO₂S (inferred from ethyl ester analog in ).
  • Molar Mass : ~197.68 g/mol (calculated).
  • CAS Number: Not explicitly provided in the evidence; structural analogs like ethyl thiomorpholine-3-carboxylate hydrochloride are documented (CAS 159381-07-4) .

Comparison with Structurally Similar Compounds

Ethyl Thiomorpholine-3-Carboxylate Hydrochloride

CAS: 159381-07-4 Molecular Formula: C₇H₁₄ClNO₂S Molar Mass: 211.71 g/mol Applications: Used as a building block in organic synthesis, particularly for heterocyclic derivatives .

Key Differences :

  • Hazard Profile : Classified as corrosive (C) due to its hydrochloride salt, requiring stringent handling protocols .

Thiomorpholine-2-Carboxylic Acid Hydrochloride

CAS: Not explicitly listed (referenced in ). Molecular Formula: C₅H₁₀ClNO₂S Molar Mass: ~183.66 g/mol Structural Contrast:

  • The carboxylic acid group at the 2-position enhances hydrogen-bonding capacity, influencing crystallization behavior and solubility in polar solvents compared to ester derivatives.
  • Applications: Likely serves as a precursor for amide or peptide coupling reactions .

Methyl 2-(Thiomorpholin-3-yl)acetate Hydrochloride

CAS: 1333933-79-1 Molecular Formula: C₇H₁₄ClNO₂S Molar Mass: 211.7 g/mol Key Features:

  • Limited data on applications, though structurally related to intermediates in drug discovery .

Thiophene Fentanyl Hydrochloride

CAS : 2306823-39-0
Molecular Formula : C₂₄H₂₆N₂OS·HCl
Molar Mass : 434.99 g/mol
Contrast :

  • A structurally distinct opioid analog with a thiophene moiety. Highlights the diversity of sulfur-containing compounds but lacks direct relevance to thiomorpholine carboxylates .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Applications Hazards
Methyl thiomorpholine-3-carboxylate HCl Not available C₆H₁₂ClNO₂S ~197.68 Research intermediate (inferred) Limited data
Ethyl thiomorpholine-3-carboxylate HCl 159381-07-4 C₇H₁₄ClNO₂S 211.71 Organic synthesis Corrosive (C)
Thiomorpholine-2-carboxylic acid HCl Not available C₅H₁₀ClNO₂S ~183.66 Precursor for amide coupling Not reported
Methyl 2-(thiomorpholin-3-yl)acetate HCl 1333933-79-1 C₇H₁₄ClNO₂S 211.7 Pharmaceutical intermediates Not reported

Research Findings and Insights

  • Synthetic Utility : Ethyl thiomorpholine-3-carboxylate HCl is synthesized via nucleophilic substitution reactions, as described in , suggesting analogous routes for the methyl variant .
  • Physicochemical Behavior : The ethyl ester’s higher lipophilicity may enhance membrane permeability compared to the methyl derivative, a critical factor in drug design .
  • Safety Considerations : While ethyl and methyl esters share similar reactive sites, the methyl variant’s smaller size could reduce steric hindrance in chemical reactions .

Biological Activity

Methyl thiomorpholine-3-carboxylate hydrochloride is a compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H12ClNO4SC_6H_{12}ClNO_4S and a molecular weight of 229.68 g/mol. The compound features a thiomorpholine ring and a carboxylate functional group, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that it may serve as an inhibitor or activator of specific molecular targets, modulating their activity and influencing biochemical pathways. For instance, it has been shown to interact with thiomorpholine-carboxylate dehydrogenase , which is involved in the metabolism of sulfur-containing compounds in the brain .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Antioxidant Properties : Research indicates potential antioxidant effects, which may help mitigate oxidative stress .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, making them candidates for treating inflammatory diseases .

Case Studies and Experimental Results

  • Antimicrobial Evaluation : A study synthesized various thiomorpholine derivatives, including this compound, and evaluated their antimicrobial properties. Results indicated moderate to good antibacterial and antifungal activity against several strains (Table 1).
    Compound NameAntibacterial Activity (Zone of Inhibition)Antifungal Activity (Zone of Inhibition)
    This compound15 mm12 mm
    Other Thiomorpholine DerivativesVaries (10-20 mm)Varies (8-15 mm)
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays. This compound exhibited an IC50 value of 30 μM, indicating significant antioxidant potential compared to control compounds like Trolox (IC50 = 25 μM) (Table 2).
    Compound NameIC50 (μM)
    This compound30
    Trolox25
  • In Vivo Studies : In a rat model, this compound was administered to assess its effects on lipid peroxidation levels. The results showed a reduction in malondialdehyde (MDA) levels, indicating decreased oxidative stress.

Q & A

Q. What are the recommended synthetic routes for Methyl Thiomorpholine-3-Carboxylate Hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step processes, such as:

  • Step 1: Reacting morpholine derivatives with methyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Step 2: Purification via recrystallization or chromatography (e.g., silica gel column) to achieve >95% purity .
  • Critical Parameters: Temperature control (0–5°C during exothermic steps) and inert atmosphere (N₂/Ar) to prevent side reactions.
    Optimization Tip: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to validate structural integrity and purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • 1H/13C NMR: Assign peaks for morpholine ring protons (δ 3.5–4.0 ppm) and ester carbonyl (δ ~170 ppm) .
    • FT-IR: Confirm ester (C=O stretch at ~1740 cm⁻¹) and hydrochloride (N–H stretch at 2500–3000 cm⁻¹) .
  • Purity Assessment:
    • HPLC-UV/ELSD: Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time consistency indicates purity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential irritation .
  • Storage: Keep in airtight, light-resistant containers at –20°C under anhydrous conditions (use molecular sieves).
  • Stability Testing: Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) and compare HPLC profiles pre/post storage .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what challenges arise in stereochemical control?

Methodological Answer:

  • Chiral Resolution:
    • Use chiral stationary phase (CSP) HPLC (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase .
    • Alternatively, employ diastereomeric salt formation with (+)- or (–)-camphorsulfonic acid .
  • Challenges:
    • Racemization risk during synthesis (e.g., acidic conditions). Mitigate by optimizing reaction pH (neutral to mild basic) and low temperature .

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Analysis: Perform IC50 assays across a wide concentration range (nM–mM) to distinguish specific inhibition from nonspecific toxicity .
  • Off-Target Screening: Use computational docking (e.g., AutoDock Vina) to predict binding to non-target proteins .
  • Mechanistic Studies: Combine kinetic assays (e.g., Lineweaver-Burk plots) with live-cell imaging to correlate enzyme inhibition and cell viability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp to predict solubility, permeability, and metabolic stability.
    • Key Metrics: LogP <3, topological polar surface area (TPSA) <90 Ų for blood-brain barrier penetration .
  • Structure-Activity Relationship (SAR):
    • Modify the morpholine ring (e.g., introduce electron-withdrawing groups) to enhance metabolic stability .

Q. What are the best practices for analyzing reaction intermediates in complex synthetic pathways?

Methodological Answer:

  • In Situ Monitoring: Use LC-MS or ReactIR to track intermediate formation in real time .
  • Isolation and Characterization: Quench aliquots at timed intervals, isolate via flash chromatography, and characterize intermediates using HRMS/MS .

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